Comparative Structural Complexity and Chiral Center Presence
The target compound contains a chiral methine carbon (Cα) bonded to four distinct substituents: a nitrile group, a furan-2-yl ring, a hydrogen atom, and a para-trifluoromethylaniline group. This chiral center is absent in the closest structural comparator, 2-[4-(trifluoromethyl)anilino]acetonitrile (CAS 672333-10-7), which features an achiral methylene bridge between the aniline nitrogen and the nitrile carbon [1]. The presence of this stereocenter provides a point of entry for asymmetric synthesis or chiral resolution studies that is not available with the achiral comparator [1].
| Evidence Dimension | Structural feature: presence of chiral methine carbon (Cα) |
|---|---|
| Target Compound Data | Cα is a chiral center; molecule exists as a racemate with potential for enantiomeric resolution |
| Comparator Or Baseline | 2-[4-(trifluoromethyl)anilino]acetonitrile (CAS 672333-10-7): achiral methylene bridge (CH2) between NH and CN |
| Quantified Difference | Qualitative: presence vs. absence of a stereogenic center |
| Conditions | Structural analysis via InChI/SMILES: Target InChI=1S/C13H9F3N2O/c14-13(15,16)9-3-5-10(6-4-9)18-11(8-17)12-2-1-7-19-12/h1-7,11,18H; Comparator C9H7F3N2 with CH2 bridge |
Why This Matters
The chiral center enables enantioselective synthesis and chiral chromatography applications that are precluded with achiral analogs, expanding the compound's utility in asymmetric catalysis and chiral building-block procurement.
- [1] Kuujia. Cas no 325139-63-7 (2-(furan-2-yl)-2-{[4-(trifluoromethyl)phenyl]amino}acetonitrile). Kuujia Product Database. Accessed 2026-04-19. InChI and SMILES data provided. View Source
